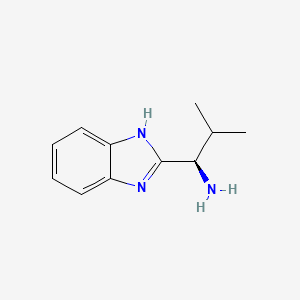

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

Description

BenchChem offers high-quality (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVJORLNSVLOK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

CAS: 1234863-36-5 Formula: C₁₁H₁₅N₃ Molecular Weight: 189.26 g/mol

Executive Summary

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a high-value chiral heterocyclic building block. Structurally, it represents a valine bioisostere where the carboxylic acid functionality of D-valine has been replaced by a benzimidazole ring. This modification imparts significant lipophilicity and hydrogen-bonding capability (donor/acceptor), making it a critical scaffold in the design of peptidomimetics, kinase inhibitors, and GPCR ligands.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery, emphasizing the preservation of chiral integrity during the cyclization process—a common failure point in benzimidazole chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine |

| CAS Number | 1234863-36-5 |

| Chiral Source | Derived from D-Valine (Retention of configuration) |

| Appearance | White to off-white crystalline solid (typically as HCl salt) |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (free base) |

| pKa (Calc) | ~5.5 (Benzimidazole N), ~8.8 (Primary Amine) |

| H-Bond Donors | 2 (Amine NH₂, Benzimidazole NH) |

| H-Bond Acceptors | 2 (Amine N, Benzimidazole N:) |

Synthetic Methodology & Process Logic

The synthesis of CAS 1234863-36-5 requires a strategic approach to prevent racemization at the chiral

Optimized Synthetic Pathway (Two-Step Protocol)

This protocol prioritizes enantiomeric excess (ee%) over raw speed by separating the amide coupling from the cyclization event.

Precursors: o-Phenylenediamine (OPD) and

Step 1: Amide Coupling

-

Objective: Form the mono-amide without cyclizing.

-

Reagents:

-Boc-D-Valine (1.0 eq), OPD (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq) in DMF. -

Conditions:

, 4 hours. -

Mechanism: Activation of the carboxylic acid by HATU prevents azlactone formation (a primary racemization pathway) compared to carbodiimides.

-

Checkpoint: Monitor LCMS for the consumption of OPD and formation of the intermediate amide (Mass

).

Step 2: Cyclodehydration & Deprotection

-

Objective: Close the imidazole ring and remove the Boc group.

-

Reagents: Glacial Acetic Acid (AcOH).[1]

-

Conditions:

(Controlled). Avoid reflux ( -

Workup: Evaporate AcOH, neutralize with saturated

, extract with EtOAc. -

Purification: Recrystallization from EtOH/Heptane or Chiral Prep-HPLC.

Synthetic Workflow Diagram

Figure 1: Controlled synthesis pathway minimizing racemization risks.

Critical Handling & Stability (Expertise)

Racemization Risk

The

-

Protocol: Store as the Dihydrochloride salt (CAS 1234863-36-5 HCl). The protonation of the amine and the benzimidazole ring stabilizes the chiral center.

Storage Conditions

-

Hygroscopicity: The HCl salt is hygroscopic. Store under Argon/Nitrogen at

. -

Oxidation: The benzimidazole NH is susceptible to N-oxidation if left in solution with peroxides.

Applications in Drug Discovery[15]

Peptidomimetics & Bioisosteres

This compound serves as a Val-Het (Valine-Heterocycle) scaffold. Replacing a peptide bond with a benzimidazole ring restricts conformational freedom, locking the "peptide" into a specific geometry that can improve binding affinity to proteases or kinases.

Pharmacophore Mapping

The molecule presents three distinct interaction vectors:

-

Hydrophobic Pocket: The isopropyl group (Valine side chain).

-

H-Bond Donor/Acceptor: The benzimidazole core (mimics the peptide backbone).

-

Cationic Interaction: The primary amine (can interact with Asp/Glu residues in the binding pocket).

Interaction Logic Diagram

Figure 2: Pharmacophore interaction vectors for the (R)-enantiomer.

Analytical Validation

To ensure the integrity of the (R)-enantiomer, specific analytical techniques are required. Standard C18 HPLC is insufficient for enantiomeric purity determination.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 254 nm (Benzimidazole absorption).

-

Expectation: The (R)-enantiomer typically elutes differently than the (S)-enantiomer; a racemic standard must be injected first to establish retention times.

NMR Characterization (DMSO- )

- 0.90 (d, 6H): Isopropyl methyls.

- 2.10 (m, 1H): Isopropyl methine.

-

4.20 (d, 1H): Chiral

- 7.1–7.6 (m, 4H): Benzimidazole aromatic protons.[2]

References

-

PubChem Compound Summary . (2024). 1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.[3][4][5][6][7][8] National Center for Biotechnology Information. [Link]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Foundational chemistry for Phillips condensation). [Link]

-

Gaba, M., et al. (2014). Benzimidazole derivatives: A review on their medicinal significance and recent advances. European Journal of Medicinal Chemistry. (Context for pharmacophore applications). [Link]

Sources

- 1. banglajol.info [banglajol.info]

- 2. mdpi.com [mdpi.com]

- 3. 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1234996-74-7|(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1170836-17-5|[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Heterocyclic Benzimidazoles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 7. arctomsci.com [arctomsci.com]

- 8. 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride; [abichem.com]

An In-depth Technical Guide on the Structure and Properties of Valine-Derived Benzimidazole Amines

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[2] This guide focuses on a specialized subset of these compounds: benzimidazole amines derived from the amino acid valine. The incorporation of a chiral valine moiety introduces unique stereochemical and physicochemical properties that can be exploited to enhance biological activity and selectivity. This document provides a comprehensive overview of the synthesis, structural features, physicochemical properties, and pharmacological potential of these hybrid molecules, tailored for researchers and professionals in drug discovery and development.

Introduction: The Rationale for Valine-Benzimidazole Conjugates

The benzimidazole ring is a bicyclic aromatic system composed of a fused benzene and imidazole ring.[2][3][4][5] This "privileged" structure is a key pharmacophore in drugs with activities spanning antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[3][6][7][8][9] The therapeutic versatility of benzimidazoles stems from their ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.[2][3]

The conjugation of amino acids to pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to improve physicochemical properties, such as solubility and membrane permeability, and to potentially leverage amino acid transporters for targeted drug delivery.[10] Valine, a nonpolar, aliphatic amino acid, is of particular interest due to its branched isopropyl side chain. This feature can influence the lipophilicity and steric profile of the resulting conjugate, thereby modulating its interaction with target proteins and cellular membranes.

This guide will elucidate the key aspects of valine-derived benzimidazole amines, from their chemical synthesis to their potential as therapeutic agents.

Synthesis and Structural Elucidation

The construction of valine-derived benzimidazole amines typically involves the condensation of an o-phenylenediamine precursor with a valine derivative. A common and efficient approach is the Phillips-Ladenburg condensation, which involves reacting o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

General Synthetic Workflow

A representative synthetic route involves the coupling of 2-chloromethyl-1H-benzimidazole with the valine amino acid. This method preserves the amine and carboxylic acid functionalities of the valine moiety, making them available for further chemical modification or for interaction with biological targets.[11]

The workflow can be visualized as a two-step process:

-

Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with an appropriate reagent to form the 2-substituted benzimidazole ring.[12][13]

-

Coupling with Valine: Nucleophilic substitution reaction where the amino group of valine displaces a leaving group (e.g., a halide) on the benzimidazole scaffold.[11]

Below is a detailed experimental protocol for a representative synthesis.

Experimental Protocol: Synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-methylbutanoic acid

This protocol is adapted from established methodologies for the synthesis of amino acid-coupled benzimidazoles.[11]

Materials:

-

2-chloromethyl-1H-benzimidazole

-

L-Valine

-

Potassium Iodide (KI)

-

Potassium Hydroxide (KOH)

-

Dry Ethanol

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloromethyl-1H-benzimidazole (1 equivalent) and L-valine (1 equivalent) in dry ethanol.

-

Catalyst Addition: Add potassium iodide (1 equivalent) to the mixture. KI facilitates the nucleophilic substitution by converting the chloride to a more reactive iodide in situ.

-

Initial Reflux: Reflux the reaction mixture at 80°C for 3 hours with constant stirring.

-

Base Addition: After 3 hours, add potassium hydroxide (1 equivalent) to the reaction mixture. The base acts to deprotonate the carboxylic acid and facilitate the final stages of the reaction.

-

Continued Reflux: Continue to reflux the mixture for an additional 3 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like methanol, to yield the pure valine-derived benzimidazole amine.

-

Characterization: The structure of the final product is confirmed using spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of a valine-derived benzimidazole amine.

Caption: A generalized workflow for the synthesis and purification of valine-derived benzimidazole amines.

Physicochemical and Pharmacological Properties

The introduction of the valine moiety significantly influences the physicochemical properties of the benzimidazole core, which in turn dictates its pharmacological profile.

Physicochemical Characteristics

Key properties such as lipophilicity (log P), aqueous solubility, and acid-base dissociation constants (pKa) are critical for drug absorption, distribution, metabolism, and excretion (ADME). The benzimidazole ring itself is a weak base.[1][3] The addition of the valine group, which contains both a basic amino group and an acidic carboxyl group, creates a zwitterionic character that can affect solubility and interactions with biological targets.

Table 1: Predicted Physicochemical Properties of a Representative Valine-Benzimidazole Conjugate

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~247 g/mol | Influences diffusion and transport across membranes. |

| cLogP | ~1.5 - 2.5 | Measures lipophilicity; affects membrane permeability and solubility. |

| pKa (Basic) | ~5.5 (Imidazole N) | Determines ionization state at physiological pH. |

| pKa (Acidic) | ~2.3 (Carboxyl) | Determines ionization state at physiological pH. |

| H-Bond Donors | 3 | Potential for hydrogen bonding with target proteins. |

| H-Bond Acceptors | 3 | Potential for hydrogen bonding with target proteins. |

Note: These are estimated values and can vary based on the exact substitution pattern. Experimental determination is crucial for accurate characterization.[15][16]

Pharmacological Activities and Structure-Activity Relationships (SAR)

Benzimidazole derivatives exhibit a wide range of biological activities, and the addition of an amino acid side chain can modulate this activity.[9][17][18] The primary areas of investigation for these compounds are as anticancer and antimicrobial agents.

Anticancer Activity: Many benzimidazole derivatives exert anticancer effects through mechanisms like microtubule inhibition, topoisomerase inhibition, and kinase inhibition.[1][19][20] The structural similarity of the benzimidazole core to purines allows these compounds to interfere with nucleic acid and protein synthesis in rapidly dividing cancer cells.[2] The valine side chain can enhance binding to specific enzyme pockets or improve cellular uptake. For instance, some amino acid-benzimidazole conjugates have shown potent antiproliferative activity against human cancer cell lines, with IC50 values in the submicromolar range.[3][21]

Antimicrobial Activity: The benzimidazole scaffold is present in several anthelmintic and antifungal drugs.[7] Their mechanism often involves disrupting microtubule polymerization in parasites and fungi. Valine-derived benzimidazoles can be designed to target microbial enzymes specifically. Structure-activity relationship (SAR) studies have shown that substitutions at the N-1, C-2, and C-5 positions of the benzimidazole ring are critical for antimicrobial potency.[4][5][6][22][23] The lipophilic nature of the valine side chain can facilitate passage through microbial cell walls.

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates key SAR insights for designing potent valine-derived benzimidazole amines.

Caption: Key structure-activity relationships for valine-derived benzimidazole amines.

Applications in Drug Development and Future Perspectives

Valine-derived benzimidazole amines represent a promising class of compounds for drug development, particularly in oncology and infectious diseases. Their hybrid nature allows for fine-tuning of both pharmacokinetic and pharmacodynamic properties.

Key Advantages:

-

Proven Scaffold: The benzimidazole core is a well-validated pharmacophore with a known safety and activity profile.[1][8]

-

Tunable Properties: The valine moiety allows for modification of solubility, lipophilicity, and stereochemistry to optimize for specific targets.

-

Potential for Targeted Delivery: The amino acid component could be exploited for uptake by amino acid transport systems, which are often upregulated in cancer cells.

Challenges and Future Directions:

-

Metabolic Stability: The amide or amine linkage between the two moieties could be susceptible to enzymatic cleavage.

-

Stereoselective Synthesis: Efficient and scalable methods for producing stereochemically pure isomers are required, as biological activity is often stereospecific.

-

Mechanism of Action: Further studies are needed to precisely elucidate the molecular targets and mechanisms of action for novel derivatives.

Future research should focus on expanding the library of these compounds, performing comprehensive in vitro and in vivo testing, and conducting detailed mechanistic studies to unlock their full therapeutic potential.

Conclusion

Valine-derived benzimidazole amines are a compelling class of hybrid molecules that merge the proven pharmacological utility of the benzimidazole scaffold with the unique physicochemical contributions of the valine side chain. Their modular synthesis allows for rational design based on structure-activity relationships, making them attractive candidates for the development of new anticancer and antimicrobial agents. This guide has provided a foundational overview of their synthesis, properties, and therapeutic potential, offering a starting point for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

- Scheme 3 One pot synthesis of Boc-valine derived benzimidazole.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL: )

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: [Link])

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )

- Structure–activity relationships for the antimicrobial, antimalarial...

-

Recent advances of benzimidazole as anticancer agents | Request PDF - ResearchGate. (URL: [Link])

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (URL: [Link])

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (URL: [Link])

-

Structure activity relationship of benzimidazole derivatives. - ResearchGate. (URL: [Link])

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (URL: [Link])

-

The physicochemical properties of synthesized benzimidazole derivatives - ResearchGate. (URL: [Link])

-

Synthesis and characterization of amino acid coupled benzimidazole based ligands - Der Pharma Chemica. (URL: [Link])

-

Physicochemical properties of benzimidazole fungicides and their main metabolite. (URL: [Link])

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC. (URL: [Link])

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC. (URL: [Link])

-

Biological activities of benzimidazole derivatives: A review - International Science Community Association. (URL: [Link])

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (URL: [Link])

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])

-

Different Potential Biological Activities of Benzimidazole Derivatives - ResearchGate. (URL: [Link])

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])

-

[Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed. (URL: [Link])

-

Synthesizing benzimidazole - an aromatic amine that forms nice crystals - YouTube. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC. (URL: [Link])

-

Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results - MDPI. (URL: [Link])

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isca.in [isca.in]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 20. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rjptonline.org [rjptonline.org]

Chiral Benzimidazole Building Blocks: A Technical Guide for Drug Discovery

This guide outlines the strategic integration of chiral benzimidazole building blocks into drug discovery pipelines, moving from structural conception to validated synthetic execution.

Executive Summary: The Chiral Advantage

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purine nucleotides and interacting with diverse biological targets including GPCRs, kinases, and polymerases. However, the vast majority of benzimidazole libraries historically relied on achiral C2-substituents.

The current frontier in drug discovery lies in Chiral Benzimidazoles . Introducing chirality—either through stereogenic centers on substituents or axial chirality (atropisomerism)—enhances specificity, improves metabolic stability, and allows for the precise probing of 3D biological space. This guide provides a technical roadmap for synthesizing and utilizing these high-value building blocks.

Structural Architectures & Design Logic

Effective design requires distinguishing between the three primary modes of chirality in the benzimidazole skeleton.

Class A: C2-Stereogenic Centers (The "Chiral Pool" Derivatives)

-

Description: The chiral center is located on the carbon attached to the C2 position.

-

Source: Typically derived from the chiral pool (amino acids, hydroxy acids).[1]

-

Utility: High Fsp³ character; mimics peptide turns; excellent for fragment-based drug discovery (FBDD).

Class B: Axial Chirality (Atropisomers)[2][3]

-

Description: Restricted rotation around the N1-Aryl or C2-Aryl bond creates stable atropisomers.

-

Source: De novo atroposelective synthesis or kinetic resolution.

-

Utility: Emerging class for disrupting protein-protein interactions (PPIs); highly rigidified 3D structure.

Class C: Fused/Bridged Systems

-

Description: The benzimidazole is part of a larger chiral polycyclic system.

-

Source: Asymmetric catalysis (e.g., Biginelli-type reactions).

Synthetic Strategies: From Concept to Flask

Strategy I: The Chiral Pool "Express" (Retention of Configuration)

The most robust method for generating C2-chiral benzimidazoles is the condensation of o-phenylenediamines (OPD) with chiral amino acids.

-

Critical Factor: Preventing racemization during the high-temperature cyclization step.

-

Solution: Use of mild coupling agents (HATU/T3P) followed by acid-catalyzed cyclization at controlled temperatures, or microwave-assisted synthesis which minimizes thermal exposure time.

Strategy II: Atroposelective Synthesis

For Class B targets, simple coupling yields racemates.

-

Method: Cation-directed desymmetrization or chiral phosphoric acid (CPA) catalyzed amination.

-

Mechanism: The catalyst creates a chiral pocket that favors the formation of one atropisomer during the bond-forming event that restricts rotation.

Decision Matrix: Synthetic Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target chirality and precursor availability.

Experimental Protocol: Synthesis of (S)-2-(1-Aminoethyl)benzimidazole

Objective: Synthesize a C2-chiral building block from L-Alanine with >98% ee retention.

Scope: This protocol is scalable and applicable to most

Materials

-

Reagents: o-Phenylenediamine (OPD), N-Boc-L-Alanine, HATU (Coupling Agent), DIPEA (Base), Glacial Acetic Acid, DMF.

-

Equipment: Microwave reactor (optional) or Round Bottom Flask with reflux condenser.

Step-by-Step Methodology

Phase 1: Amide Coupling (The "Soft" Step)

-

Dissolution: Dissolve N-Boc-L-Alanine (1.0 equiv) and DIPEA (2.5 equiv) in dry DMF (0.2 M concentration).

-

Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes to form the active ester.

-

Addition: Add o-Phenylenediamine (1.0 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC/LCMS for the consumption of OPD and formation of the mono-amide intermediate.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

-

Result: N-(2-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanamide.

-

Phase 2: Cyclization with Retention (The "Hard" Step)

-

Solvent Switch: Dissolve the intermediate in Glacial Acetic Acid.

-

Cyclization: Heat to 60–70°C for 2–3 hours.

-

Critical Control: Do not exceed 80°C if possible, as higher temperatures increase the risk of racemization via enolization of the chiral center.

-

Alternative: Microwave irradiation at 100°C for 10 minutes often preserves chirality better due to the short thermal ramp.

-

-

Neutralization: Cool to 0°C. Carefully neutralize with aqueous NaOH or NH₄OH to pH 8.

-

Extraction: Extract with DCM (x3).

-

Deprotection (Optional): If the free amine is required immediately, treat with TFA/DCM (1:1) at RT for 1 hour.

Quality Control (Self-Validation)

-

Chemical Purity: >95% by ¹H NMR (DMSO-d₆). Look for the diagnostic quartet of the methine proton at ~4.2 ppm.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

-

Target: >98% ee (compare with racemic standard prepared from dl-Alanine).

-

Quantitative Comparison of Synthetic Methods

| Method | Chirality Source | Typical Yield | Risk of Racemization | Scalability | Cost Efficiency |

| Amino Acid Condensation (Thermal) | Chiral Pool | 60–80% | Moderate (Temp dependent) | High (kg) | High |

| Microwave-Assisted Condensation | Chiral Pool | 85–95% | Low (Fast kinetics) | Moderate (g) | High |

| Asymmetric Hydrogenation | Chiral Catalyst | 90–99% | Very Low | High (kg) | Low (Catalyst cost) |

| Kinetic Resolution | Racemate | <50% | N/A | Low | Low |

Advanced Application: Atropisomeric Benzimidazoles

Recent research highlights the utility of 1-phenylbenzimidazoles with ortho-substitution. These compounds exhibit restricted rotation, creating axial chirality.

-

Mechanism: The steric clash between the C2-substituent and the ortho-substituent on the N1-phenyl ring creates a high rotational energy barrier.

-

Biological Relevance: These atropisomers have been shown to selectively affect microtubule organization and inhibit endothelial cell migration, with the (+)-atropisomer often showing superior potency [1].[2]

Synthesis Logic (Graphviz):

Figure 2: Workflow for accessing high-value atropisomeric benzimidazole scaffolds.

References

-

Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[2][Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential. Source: ResearchGate (Review) URL:[Link]

-

Synthesis of Chiral Benzimidazoles from Amino Acids with Solvent-free Melting Method. Source: Asian Journal of Chemistry URL:[Link]

-

Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Source: PubMed / PMC URL:[Link]

Sources

An In-Depth Technical Guide to (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, a chiral molecule belonging to the esteemed benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for various therapeutic areas. This document will delve into the fundamental molecular characteristics of the title compound, outline a probable synthetic route based on established chemical principles, and discuss its potential applications in drug discovery, all grounded in authoritative scientific literature.

Core Molecular and Physicochemical Profile

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a derivative of benzimidazole featuring a chiral (R)-2-methylpropylamine substituent at the 2-position of the benzimidazole ring. This specific stereochemistry can be crucial for its pharmacological activity, as enantiomers often exhibit different binding affinities and efficacies at chiral biological receptors or enzymes.

Molecular Formula and Weight

The primary molecular attributes of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine are summarized in the table below. The data for the free base are derived from its hydrochloride salt, for which information is available from commercial suppliers.

| Attribute | Value | Source |

| Chemical Name | (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine | - |

| Molecular Formula (Free Base) | C₁₁H₁₅N₃ | Deduced |

| Molecular Weight (Free Base) | 189.26 g/mol | Calculated |

| Molecular Formula (HCl Salt) | C₁₁H₁₆ClN₃ | [1] |

| Molecular Weight (HCl Salt) | 225.72 g/mol | [1] |

| CAS Number (HCl Salt) | 1234863-36-5 | [1] |

The benzimidazole core consists of a fused benzene and imidazole ring, a structure that is chemically stable and capable of participating in various intermolecular interactions, including hydrogen bonding (both donor and acceptor) and π-π stacking. These interactions are fundamental to the ability of benzimidazole derivatives to bind effectively to biological macromolecules.

Synthetic Strategy: A Generalized Approach

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from o-phenylenediamine and a chiral carboxylic acid, (R)-2-amino-3-methylbutanoic acid (D-Valine).

Proposed Synthetic Workflow

The following diagram illustrates a probable two-step synthesis. This method, known as the Phillips synthesis, typically involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures.

Caption: Proposed synthetic workflow for (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Amide Intermediate

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 equivalent) and D-Valine (1.1 equivalents).

-

Add a suitable solvent, such as 4M hydrochloric acid or polyphosphoric acid (PPA), to serve as both the solvent and the catalyst.

-

Heat the reaction mixture to reflux (typically 100-150 °C) for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the crude amide intermediate.

-

Purify the intermediate by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Amide to the Final Amine

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the amide intermediate in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (typically 2-3 equivalents).

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, again monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid (aluminum salts) and wash thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

Purify the product by column chromatography on silica gel to yield pure (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.

This generalized protocol is based on common synthetic transformations for creating benzimidazole derivatives and reducing amides.[2] The choice of reagents and reaction conditions may require optimization for this specific substrate.

Potential Applications in Drug Discovery and Development

The benzimidazole scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This broad applicability stems from the physicochemical properties of the benzimidazole ring system, which allow for effective interaction with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Established Therapeutic Roles of Benzimidazoles

Benzimidazole-containing drugs have been successfully developed for a variety of indications, including:

-

Antiviral agents: The benzimidazole moiety is found in drugs that inhibit viral replication.

-

Anticancer agents: Derivatives have been shown to target various pathways involved in cancer progression.

-

Antihypertensive agents: Certain benzimidazoles act on the cardiovascular system to lower blood pressure.

-

Antimicrobial and Antifungal agents: This class of compounds has been effective against a range of pathogenic microorganisms.

-

Anti-inflammatory agents: Benzimidazole derivatives have been explored for their potential to modulate inflammatory pathways.[3]

The following diagram illustrates the diverse therapeutic areas where benzimidazole derivatives have shown significant promise.

Caption: Diverse pharmacological activities of the benzimidazole scaffold.

Given this established profile, (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine represents a promising candidate for screening in various drug discovery programs. The presence of a chiral amine provides a key interaction point and stereospecificity that could be exploited for potent and selective targeting of novel biological pathways. Further research and biological evaluation are warranted to fully elucidate the therapeutic potential of this specific molecule.

Conclusion

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a chiral benzimidazole derivative with a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . While specific experimental data for this compound is sparse in publicly available literature, its synthesis can be readily approached using established methodologies for this chemical class. The rich history of the benzimidazole scaffold in successful drug development programs suggests that this compound could be a valuable asset for screening and lead optimization in the pursuit of novel therapeutics across a range of diseases.

References

- Podder, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Li, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(5), 597-603.

Sources

An In-Depth Technical Guide to the Synthesis of Chiral Amines from D-Valine and o-Phenylenediamine

Foreword: The Significance of Chiral Amines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a benchmark of chemical elegance but a fundamental necessity for therapeutic efficacy and safety. Chiral amines, in particular, represent a cornerstone of countless active pharmaceutical ingredients (APIs), where the stereochemistry at a nitrogen-bearing carbon center dictates the molecule's interaction with its biological target. This guide provides a comprehensive exploration of a robust and stereoselective method for the synthesis of chiral benzimidazole-containing amines, utilizing the readily available and optically pure starting material, D-valine, in reaction with o-phenylenediamine. This approach offers a direct pathway to valuable chiral building blocks, crucial for the assembly of complex drug candidates.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedural steps to provide a deep dive into the mechanistic underpinnings, the rationale behind experimental choices, and the practical insights necessary for successful execution and optimization.

Theoretical Framework: A Modified Pictet-Spengler Approach to Chiral Benzimidazoles

The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a carbonyl source is a well-established transformation in heterocyclic chemistry. When an α-amino acid such as D-valine is employed, the reaction proceeds through a fascinating and stereochemically controlled pathway that can be conceptualized as a modified Pictet-Spengler reaction.

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a related heterocyclic system.[1][2][3] In our case, the α-amino acid, D-valine, serves as the precursor to the in-situ generated electrophilic iminium ion, while the o-phenylenediamine provides the nucleophilic aromatic ring and the second nitrogen atom for the benzimidazole core.

The key to the success of this asymmetric synthesis lies in the principle of chirality transfer , where the stereocenter of the starting D-valine directs the stereochemical outcome of the newly formed chiral center in the product.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following key steps, as illustrated in the diagram below:

-

Initial Condensation and Aminal Formation: The reaction initiates with the condensation of the amino group of D-valine with one of the amino groups of o-phenylenediamine to form an aminal intermediate.

-

Dehydration and Iminium Ion Formation: Under acidic conditions, the aminal readily loses a molecule of water to generate a highly electrophilic iminium ion. The stereochemistry of the D-valine is retained in this intermediate.

-

Intramolecular Cyclization: The nucleophilic aromatic ring of the o-phenylenediamine then attacks the electrophilic iminium ion in an intramolecular fashion. This is the crucial ring-closing step that forms the five-membered ring of the benzimidazole precursor. The approach of the nucleophile is sterically directed by the isopropyl group of the valine moiety, leading to a diastereoselective cyclization.

-

Aromatization: The resulting intermediate undergoes dehydration and subsequent tautomerization to yield the aromatic and stable benzimidazole ring system.

Figure 1: Proposed mechanistic pathway for the synthesis of a chiral benzimidazole from D-valine and o-phenylenediamine.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-tested protocol for the synthesis of the chiral benzimidazole derivative from D-valine and o-phenylenediamine. The procedure is designed to be self-validating, with in-process controls and clear endpoints.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| D-Valine | C₅H₁₁NO₂ | 117.15 | ≥99% | Sigma-Aldrich |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | ≥99% | Acros Organics |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | J.T. Baker |

| Methanol | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ (isomers) | ~86.18 | ACS Grade | VWR |

| Saturated aq. NaHCO₃ | - | - | - | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | EMD |

Detailed Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-valine (5.86 g, 50 mmol, 1.0 eq) and o-phenylenediamine (5.41 g, 50 mmol, 1.0 eq).

-

Solvent and Catalyst Addition: To the flask, add 100 mL of methanol followed by p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.1 eq). The use of an acid catalyst is crucial for promoting the dehydration steps and the formation of the iminium ion intermediate.[1][4]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash with 2 x 75 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by 1 x 75 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution from 9:1 to 7:3 hexanes/ethyl acetate to afford the pure chiral benzimidazole derivative.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, a chiral benzimidazole derivative of significant interest in medicinal chemistry. The synthetic strategy leverages the readily available chiral pool starting from N-Boc-D-valine, ensuring the desired (R)-stereochemistry at the chiral center. The protocol is divided into three key stages: amide coupling, cyclodehydration to form the benzimidazole core, and subsequent reduction of the amide to the target amine, followed by deprotection. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices and providing detailed analytical characterization methods to ensure the synthesis of the target compound with high purity and enantiomeric excess.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1] The introduction of chiral centers into the benzimidazole scaffold can lead to compounds with enhanced biological activity and specificity. (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its enantiomerically pure form is crucial for studying stereospecific interactions with biological targets and for the development of effective and safe therapeutics.

This document outlines a robust and reproducible protocol for the synthesis of the (R)-enantiomer, starting from the commercially available and optically pure N-Boc-D-valine. The chosen synthetic route is designed to be efficient and to preserve the stereochemical integrity of the chiral center throughout the reaction sequence.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process commencing with the coupling of N-Boc-D-valine with o-phenylenediamine. This is followed by an acid-catalyzed cyclodehydration to construct the benzimidazole ring system. The final step involves the reduction of the resulting amide to the desired primary amine, followed by the removal of the Boc protecting group.

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Boc-D-valine | ≥99% | Commercially Available |

| o-Phenylenediamine | ≥99% | Commercially Available |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |

| Hydroxybenzotriazole (HOBt) | ≥97% | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available |

| Acetic Acid, Glacial | ≥99.7% | Commercially Available |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Commercially Available |

| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | Commercially Available |

| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate | Commercially Available |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid; it should be handled with extreme care under an inert atmosphere. Trifluoroacetic acid is corrosive and should be handled with appropriate caution.

Part 1: Synthesis of N-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-3-methylbutanamide

Rationale: This step involves the formation of an amide bond between the carboxylic acid of N-Boc-D-valine and one of the amino groups of o-phenylenediamine. The use of EDC and HOBt as coupling agents is a standard and efficient method for amide bond formation, minimizing side reactions and preserving the stereochemistry of the amino acid.[1][2] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic byproducts.

Procedure:

-

To a solution of N-Boc-D-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add EDC (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add a solution of o-phenylenediamine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-50% Ethyl Acetate in Hexane) to yield the title compound as a solid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of tert-butyl ((R)-1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)carbamate

Rationale: This step involves an intramolecular cyclodehydration to form the benzimidazole ring. Acetic acid serves as both the solvent and the acid catalyst for this transformation. Heating the reaction mixture promotes the cyclization by removing the water molecule formed. This is a common and effective method for the synthesis of 2-substituted benzimidazoles.

Procedure:

-

Dissolve the product from Part 1 in glacial acetic acid (0.1 M).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography if necessary.

Characterization: The structure of the benzimidazole derivative should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

Rationale: This final stage involves two key transformations: the reduction of the amide to a primary amine and the deprotection of the Boc group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[3] The subsequent deprotection of the Boc group is readily achieved under acidic conditions using trifluoroacetic acid (TFA).[4][5][6]

Procedure:

a) Reduction of the Amide:

-

To a solution of the product from Part 2 in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add LiAlH₄ (2.0-3.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine. This intermediate is often carried forward to the next step without further purification.

b) Boc Deprotection:

-

Dissolve the crude N-Boc protected amine in DCM (0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC (Eluent: 10% Methanol in DCM with 1% triethylamine).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent protonation of the amine on the silica) to afford (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.

Characterization of the Final Product

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The proton attached to the nitrogen of the imidazole ring typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., polysaccharide-based columns) should be employed.

-

Melting Point and Optical Rotation: To provide additional data for characterization and comparison with literature values if available.

Data Summary Table

| Step | Product | Expected Yield (%) | Key Analytical Data |

| 1 | N-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-3-methylbutanamide | 75-85 | ¹H NMR, ¹³C NMR, MS |

| 2 | tert-butyl ((R)-1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)carbamate | 80-90 | ¹H NMR, ¹³C NMR, MS |

| 3 | (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine | 60-70 (over 2 steps) | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |

Troubleshooting and Key Considerations

-

Incomplete Amide Coupling: If the coupling reaction in Part 1 is sluggish, ensure all reagents and solvents are anhydrous. The reaction time can be extended, or a different coupling agent (e.g., HATU) can be explored.

-

Low Yield in Cyclodehydration: Incomplete cyclization in Part 2 may occur if the reaction temperature is too low or the reaction time is insufficient. Ensure efficient removal of water. Alternatively, other dehydrating conditions such as using polyphosphoric acid (PPA) at elevated temperatures can be attempted, although this may require more rigorous workup.

-

Difficulties in Amide Reduction: The reduction of the amide in Part 3a can sometimes be challenging. Ensure the LiAlH₄ is fresh and the reaction is performed under strictly anhydrous conditions. If the reduction is incomplete, increasing the amount of LiAlH₄ and extending the reaction time may be necessary.

-

Purification of the Final Amine: The final product is a basic amine and may streak on silica gel during column chromatography. It is recommended to add a small percentage of a volatile base like triethylamine to the eluent to improve the peak shape and recovery.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine. By starting with the optically pure N-Boc-D-valine and employing well-established synthetic transformations, this method allows for the efficient and stereocontrolled synthesis of the target molecule. The comprehensive experimental procedures, coupled with detailed explanations and characterization guidelines, make this protocol a valuable resource for researchers in medicinal chemistry and drug development.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Patel, H., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

-

Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Bifunctional Organocatalysis with (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

Introduction: The "Privileged" Scaffold

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine represents a class of bifunctional non-covalent organocatalysts . Unlike traditional Lewis acid metal catalysts, this small molecule leverages the cooperative action of a chiral primary amine and a hydrogen-bonding benzimidazole moiety to facilitate asymmetric transformations with high stereocontrol.

This guide details the synthesis, mechanistic principles, and application of this catalyst, specifically focusing on its utility in Asymmetric Michael Additions .

Core Advantages

-

Metal-Free: Eliminates trace metal contamination in pharmaceutical intermediates.

-

Bifunctional Activation: The primary amine activates the nucleophile (via enamine/iminium formation), while the benzimidazole NH activates the electrophile (via H-bonding).

-

Tunability: The steric bulk of the isopropyl group (derived from D-Valine) provides effective facial shielding, driving enantioselectivity.

Catalyst Synthesis Protocol

Objective: Synthesize (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine starting from N-protected D-Valine.

Reaction Scheme Visualization

The following diagram outlines the linear synthesis workflow.

Figure 1: Step-wise synthesis of the benzimidazole-derived organocatalyst.

Detailed Methodology

Step 1: Coupling

-

Reagents: Dissolve N-Cbz-D-Valine (10 mmol) in dry THF (50 mL) under nitrogen.

-

Activation: Cool to -15°C. Add N-methylmorpholine (11 mmol) followed by isobutyl chloroformate (IBCF, 11 mmol). Stir for 15 minutes to form the mixed anhydride.

-

Addition: Add o-phenylenediamine (10 mmol) in one portion.

-

Reaction: Allow to warm to room temperature (RT) and stir overnight.

-

Workup: Evaporate THF. Redissolve in EtOAc, wash with NaHCO3, water, and brine. Isolate the amide intermediate.

Step 2: Cyclization

-

Solvent: Dissolve the amide intermediate in glacial acetic acid (20 mL).

-

Conditions: Heat to 65°C for 2 hours. This promotes the dehydration and ring closure to form the benzimidazole core.

-

Workup: Neutralize carefully with saturated Na2CO3. Extract with EtOAc.[1] Purify via flash column chromatography (Hexane/EtOAc).

Step 3: Deprotection (Hydrogenolysis)

-

Reaction: Dissolve the Cbz-protected compound in MeOH. Add 10 wt% Pd/C catalyst.

-

Conditions: Stir under H2 atmosphere (balloon pressure) for 12 hours at RT.

-

Isolation: Filter through Celite to remove Pd/C. Evaporate solvent to yield the free amine catalyst: (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine .

Mechanistic Insight: The Bifunctional Cycle

Understanding the mechanism is crucial for troubleshooting low yields or poor enantioselectivity (ee).

The Dual-Activation Model

-

HOMO Activation: The primary amine condenses with the ketone substrate to form a nucleophilic Enamine .

-

LUMO Activation: The benzimidazole NH proton acts as a Brønsted acid, hydrogen-bonding to the electrophile (e.g., Nitroalkene or Maleimide), lowering its LUMO energy.

-

Stereocontrol: The chiral center (isopropyl group) forces the electrophile to approach from a specific face (Si-face or Re-face), determining the chirality of the product.

Figure 2: Catalytic cycle showing enamine formation and bifunctional activation.

Application Protocol: Enantioselective Michael Addition

Target Reaction: Addition of Cyclohexanone to trans-β-Nitrostyrene.

Reagents & Setup

| Component | Quantity | Role |

| Catalyst | 10-20 mol% | Bifunctional Activator |

| Acid Additive | 10-20 mol% (TFA or PhCOOH) | Co-catalyst (Aids turnover) |

| Cyclohexanone | 1.0 mmol (Excess) | Nucleophile |

| Nitrostyrene | 0.5 mmol | Electrophile |

| Solvent | Toluene or Brine/Water | Reaction Medium |

Step-by-Step Procedure

-

Catalyst Pre-formation: In a 4 mL vial, dissolve the Catalyst (0.05 mmol) and Trifluoroacetic acid (TFA, 0.05 mmol) in Toluene (1.0 mL). Stir for 5 minutes.

-

Expert Note: The acid additive is critical. It accelerates the hydrolysis of the imine intermediate, which is often the rate-determining step in primary amine catalysis.

-

-

Substrate Addition: Add Cyclohexanone (1.0 mmol) followed by trans-β-Nitrostyrene (0.5 mmol).

-

Incubation: Stir the mixture at Room Temperature (25°C) for 24–48 hours.

-

Monitoring: Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 4:1).

-

-

Quenching: Quench with saturated NH4Cl (2 mL) and extract with EtOAc (3 x 5 mL).

-

Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography on silica gel.

Expected Results (Benchmark Data)

| Parameter | Value Range | Notes |

| Yield | 85 - 95% | Highly dependent on reaction time. |

| Diastereomeric Ratio (dr) | > 20:1 (syn/anti) | Syn-isomer usually favored for this scaffold. |

| Enantiomeric Excess (ee) | 90 - 98% | Determine via Chiral HPLC (e.g., Chiralpak AD-H). |

Troubleshooting & Optimization (Expertise)

Low Conversion?

-

Issue: The catalytic cycle is stalled at the imine hydrolysis stage.

-

Solution: Increase the water content slightly (add 5-10 equivalents of water) or switch the acid additive to 2,4-dinitrobenzoic acid.

Poor Enantioselectivity?

-

Issue: Background reaction (uncatalyzed) or non-specific activation.

-

Solution: Lower the temperature to 0°C or 4°C. While this slows the reaction, it often rigidifies the transition state, improving stereocontrol. Ensure the solvent is non-polar (Toluene or DCM) to maximize the strength of the H-bonds between the benzimidazole and the electrophile.

Catalyst Recovery

The benzimidazole moiety makes the catalyst basic.

-

Protocol: After the reaction, extract the product with ether. The catalyst remains in the acidic aqueous phase (if acid workup is used). Basify the aqueous phase (pH > 10) and extract with DCM to recover the catalyst for reuse.

References

-

Synthesis & Application in Michael Addition: Gómez-Torres, E., et al. (2009).[2] Chiral 2-aminobenzimidazoles as recoverable organocatalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes. Journal of Organic Chemistry. [Link]

-

Mechanistic Reviews on Primary Amine Catalysis: Xu, L. W., & Lu, Y. (2008). Recent developments in the enantioselective Michael reaction of 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry. [Link]

-

General Benzimidazole Organocatalysis: Castillo, F., et al. (2015). Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. Molecules. [Link][3]

-

Acid Additives in Organocatalysis: Luo, S., et al. (2006). Primary amine-catalyzed asymmetric Michael addition of ketones to nitroolefins. Tetrahedron Letters. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Enantioselective Michael addition of α,α-disubstituted aldehydes to maleimides organocatalyzed by chiral primary amine-guanidines [academia.edu]

Chiral Benzimidazole Ligands: A Comprehensive Guide to Synthesis and Application in Metal Catalysis

Abstract

Chiral benzimidazole-containing ligands have emerged as a privileged class of scaffolds in asymmetric metal catalysis, enabling a wide array of stereoselective transformations with high efficiency and enantioselectivity. Their rigid backbone, tunable steric and electronic properties, and strong coordination to a variety of metal centers make them ideal candidates for the synthesis of high-value chiral molecules relevant to the pharmaceutical and fine chemical industries. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of C₂-symmetric chiral bis(benzimidazolyl)pyridine ligands and their application in the copper-catalyzed asymmetric Henry reaction, a fundamental carbon-carbon bond-forming reaction. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical experimental considerations.

Introduction

The benzimidazole moiety is a versatile heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions have made it a cornerstone in medicinal chemistry.[2] In the realm of asymmetric catalysis, the incorporation of chiral centers into benzimidazole-based ligands has unlocked powerful tools for the enantioselective synthesis of complex molecules.[3] The C₂-symmetric design, in particular, has proven to be highly effective in creating a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction with high fidelity.[4]

Among the various types of chiral benzimidazole ligands, bis(benzimidazolyl)pyridines (PyBIs) are particularly noteworthy. These tridentate ligands coordinate to metal ions through the two benzimidazole nitrogen atoms and the central pyridine nitrogen, forming stable complexes that can effectively catalyze a range of asymmetric transformations.[5][6]

This guide will focus on the synthesis of a representative C₂-symmetric bis(benzimidazolyl)pyridine ligand derived from a chiral amino alcohol. Subsequently, a detailed protocol for its application in a copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction will be presented. The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates that can be readily converted into other valuable functional groups, such as β-amino alcohols and α-hydroxy carboxylic acids.[7][8]

Part 1: Synthesis of a Chiral Bis(benzimidazolyl)pyridine Ligand

The synthesis of C₂-symmetric bis(benzimidazolyl)pyridine ligands generally involves the condensation of a chiral primary amine with a pyridine dicarbonyl derivative, followed by cyclization to form the benzimidazole rings. The following protocol details the synthesis of a ligand derived from (S)-(-)-2-amino-3-phenyl-1-propanol.

Experimental Workflow: Ligand Synthesis

Figure 1: General workflow for the synthesis of a chiral bis(benzimidazolyl)pyridine ligand.

Protocol 1: Synthesis of (S,S)-2,6-Bis(4-benzyl-4,5-dihydro-1H-benzimidazol-2-yl)pyridine

Materials:

-

2,6-Pyridinedicarbonyl dichloride

-

(S)-(-)-2-Amino-3-phenyl-1-propanol

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Methanol

-

Diethyl ether

Procedure:

Step 1: Synthesis of the Diamide Intermediate

-

To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-(-)-2-amino-3-phenyl-1-propanol (2.2 equivalents) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath and add triethylamine (2.5 equivalents) dropwise with stirring.

-

In a separate flask, dissolve 2,6-pyridinedicarbonyl dichloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).

-

Add the solution of 2,6-pyridinedicarbonyl dichloride dropwise to the stirred solution of the amino alcohol at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diamide intermediate. The crude product is typically used in the next step without further purification.

Step 2: Cyclization to the Bis(benzimidazole) Ligand

-

Place the crude diamide intermediate from Step 1 in a round-bottom flask equipped with a reflux condenser.

-

Add glacial acetic acid (sufficient to dissolve the solid, typically 10 mL per gram of diamide).

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled solution into a beaker of ice-water, which will cause the product to precipitate.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a methanol/diethyl ether solvent system to afford the pure (S,S)-2,6-bis(4-benzyl-4,5-dihydro-1H-benzimidazol-2-yl)pyridine ligand as a white solid.

Characterization Data:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |

| Ligand | C₃₁H₂₇N₅ | 469.58 | >300 | 8.35 (d, 2H), 8.01 (t, 1H), 7.20-7.40 (m, 10H), 4.50-4.60 (m, 2H), 4.10-4.20 (m, 2H), 3.00-3.20 (m, 4H) |

Part 2: Application in Copper-Catalyzed Asymmetric Henry Reaction

The newly synthesized chiral bis(benzimidazolyl)pyridine ligand can be effectively employed in a copper(II)-catalyzed asymmetric Henry reaction between an aldehyde and a nitroalkane. The ligand, in situ, forms a chiral copper complex that acts as a Lewis acid, activating the aldehyde and creating a chiral environment for the nucleophilic attack of the nitronate anion.

Catalytic Cycle Overview

Figure 2: Simplified catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

Protocol 2: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

Materials:

-

(S,S)-2,6-Bis(4-benzyl-4,5-dihydro-1H-benzimidazol-2-yl)pyridine (Chiral Ligand)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Benzaldehyde

-

Nitromethane

-

Ethanol (EtOH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry reaction vial, add the chiral ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).

-

Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. A color change is typically observed.

-

To this solution, add nitromethane (10 mmol) followed by benzaldehyde (1 mmol).

-

Finally, add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) as a base to generate the nitronate anion in situ.

-

Stir the reaction mixture at room temperature for 72 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired β-nitro alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results:

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | ~85-95 | >90 |

Trustworthiness and Self-Validation

The protocols described have been adapted from established and peer-reviewed methodologies.[7][8] To ensure the reliability and reproducibility of these procedures, several key validation steps are incorporated:

-

Ligand Purity: The purity and identity of the synthesized chiral ligand must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be consistent with reported values.

-

Catalyst Formation: The in situ formation of the copper-ligand complex is a critical step. While isolation of the complex is not always necessary, a visible color change upon mixing the ligand and the copper salt is a good indicator of complexation.

-

Reaction Monitoring: Consistent monitoring of the catalytic reaction by TLC is essential to determine the optimal reaction time and to ensure complete consumption of the limiting reagent.

-

Product Characterization: The final product should be thoroughly characterized by NMR and mass spectrometry to confirm its structure.

-